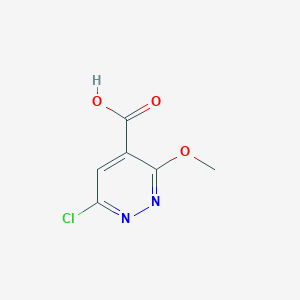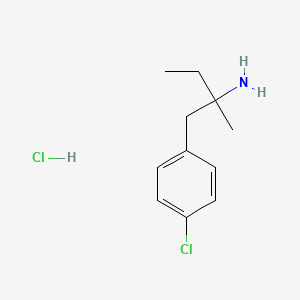![molecular formula C17H14N6O4 B14021025 5-Methyl-4-[(E)-(4-methyl-3-nitrophenyl)diazenyl]-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one CAS No. 53307-00-9](/img/structure/B14021025.png)
5-Methyl-4-[(E)-(4-methyl-3-nitrophenyl)diazenyl]-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“5-methyl-4-(4-methyl-3-nitro-phenyl)diazenyl-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one” is a complex organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to aromatic rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “5-methyl-4-(4-methyl-3-nitro-phenyl)diazenyl-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one” typically involves the following steps:
Diazotization: The starting material, 4-methyl-3-nitroaniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 5-methyl-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one under basic conditions to form the azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale diazotization and coupling reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The azo group can be reduced to form the corresponding hydrazo compound.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products Formed
Reduction of Nitro Group: 5-methyl-4-(4-methyl-3-amino-phenyl)diazenyl-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one.
Reduction of Azo Group: 5-methyl-4-(4-methyl-3-nitro-phenyl)hydrazo-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one.
科学研究应用
Chemistry
Dye Synthesis: Azo compounds are widely used as dyes due to their vivid colors and stability.
Analytical Chemistry: These compounds can be used as indicators in various titration methods.
Biology
Biological Staining: Azo dyes are used in histology and microbiology for staining tissues and microorganisms.
Medicine
Pharmaceuticals: Some azo compounds have been investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry
Textile Industry: Azo dyes are extensively used in the textile industry for coloring fabrics.
Plastics and Polymers: These compounds can be used as colorants in plastics and polymer materials.
作用机制
The mechanism of action of “5-methyl-4-(4-methyl-3-nitro-phenyl)diazenyl-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one” depends on its specific application. For example, as a dye, it interacts with the substrate through physical adsorption or chemical bonding. In biological systems, it may exert effects through interactions with cellular components, leading to changes in cellular processes.
相似化合物的比较
Similar Compounds
- 4-(4-nitrophenyl)azo-2,6-dimethylphenol
- 4-(4-methylphenyl)azo-2,6-dimethylphenol
- 4-(4-chlorophenyl)azo-2,6-dimethylphenol
Uniqueness
“5-methyl-4-(4-methyl-3-nitro-phenyl)diazenyl-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one” is unique due to the presence of both a nitro group and a pyridine-4-carbonyl group, which can impart distinct chemical and physical properties
属性
CAS 编号 |
53307-00-9 |
|---|---|
分子式 |
C17H14N6O4 |
分子量 |
366.3 g/mol |
IUPAC 名称 |
5-methyl-4-[(4-methyl-3-nitrophenyl)diazenyl]-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one |
InChI |
InChI=1S/C17H14N6O4/c1-10-3-4-13(9-14(10)23(26)27)19-20-15-11(2)21-22(17(15)25)16(24)12-5-7-18-8-6-12/h3-9,15H,1-2H3 |
InChI 键 |
JQGZXEGDSVWTQD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)N=NC2C(=NN(C2=O)C(=O)C3=CC=NC=C3)C)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chloro-6-methylpyrido[3,2-d]pyrimidin-4-amine](/img/structure/B14020944.png)
![2,2,4,7-tetramethyl-1-[2-(1H-1,2,4-triazol-5-ylsulfanyl)ethyl]-3,4-dihydroquinoline](/img/structure/B14020949.png)





![6-Amino-N-[2-(ethylamino)ethyl]pyridine-3-carboxamide](/img/structure/B14020997.png)





![Methyl 5-aminobenzo[d]isoxazole-3-carboxylate](/img/structure/B14021042.png)
